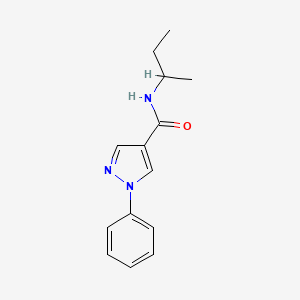![molecular formula C12H17BrO3 B14888139 (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the bromine atom at the 2-position. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3AS,7aS)-2-chloro-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with a chlorine atom instead of bromine.
(2S,3AS,7aS)-2-iodo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one lies in its specific bromine substitution, which can influence its reactivity and potential applications. The presence of the bromine atom can make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.
Propriétés
Formule moléculaire |
C12H17BrO3 |
|---|---|
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
(2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one |
InChI |
InChI=1S/C12H17BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-9H,2-7H2,1H3/t8-,9+,11+/m1/s1 |
Clé InChI |
MFAIKJHUWPYIRT-YWVKMMECSA-N |
SMILES isomérique |
C[C@]12CCC3(C[C@H]1C[C@@H](C2=O)Br)OCCO3 |
SMILES canonique |
CC12CCC3(CC1CC(C2=O)Br)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


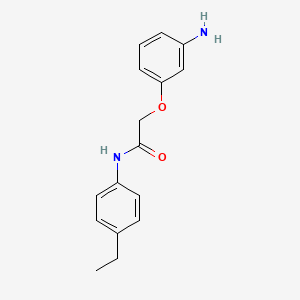
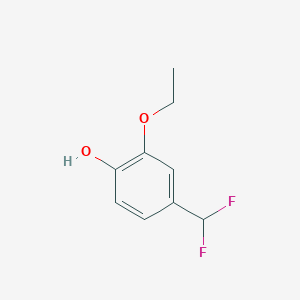


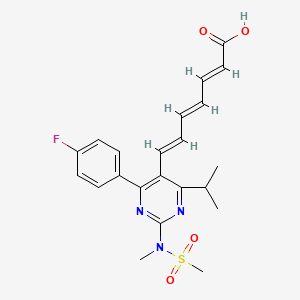
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
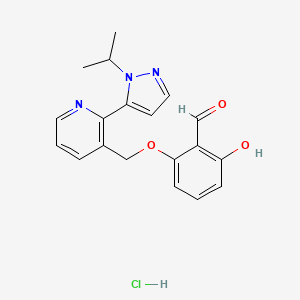
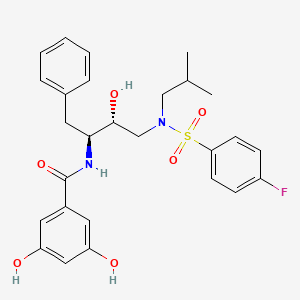
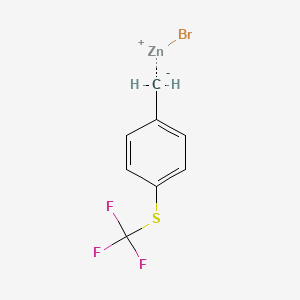
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
